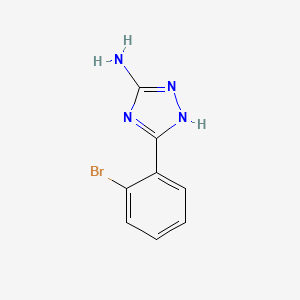

5-(2-溴苯基)-4H-1,2,4-三唑-3-胺

描述

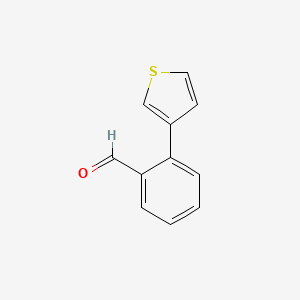

The compound “5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms . The presence of a bromophenyl group and an amine group could potentially give this compound unique chemical properties and reactivity.

Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,2,4-triazoles are often synthesized through the reaction of thiosemicarbazides with α-haloketones . The bromophenyl group could potentially be introduced through a palladium-catalyzed cross-coupling reaction .Chemical Reactions Analysis

The reactivity of this compound could be influenced by several factors. The presence of the bromine atom makes it a potential site for nucleophilic aromatic substitution reactions. The amine group could act as a nucleophile or base in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make the compound relatively heavy and could influence its boiling and melting points. The amine group could allow the compound to form hydrogen bonds, influencing its solubility in different solvents .科学研究应用

Antimicrobial Activity

Specific Scientific Field

This application falls under the field of Microbiology .

Summary of the Application

The compound “5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine” has been studied for its antimicrobial activity. The aim of the research was to investigate the antimicrobial activity of new 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates .

Methods of Application or Experimental Procedures

The substances were synthesized at the Department of Natural Sciences for International Students and Toxicological Chemistry. The antimicrobial activity of the newly synthesized 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates was studied with the method of serial dilutions .

Results or Outcomes

As a result, the antimicrobial activity of 14 new compounds was investigated. Some substances have shown moderate antimicrobial effect to P. aeruginosae .

Antifungal Activity

Specific Scientific Field

This application falls under the field of Mycology .

Summary of the Application

The compound “5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine” has been studied for its antifungal activity. The aim of the research was to investigate the antifungal activity of new 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates .

Methods of Application or Experimental Procedures

The substances were synthesized at the Department of Natural Sciences for International Students and Toxicological Chemistry. The antifungal activity of the newly synthesized 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates was studied with the method of serial dilutions .

Results or Outcomes

As a result, the antifungal activity of 14 new compounds was investigated. The most active compounds with antifungal effect are IIf–IIh .

Synthesis of ABAD Inhibitors

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

The compound “5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine” has been studied for its role in the synthesis of Amyloid Binding Alcohol Dehydrogenase (ABAD) inhibitors. These inhibitors offer promising therapeutic potential for diseases such as Alzheimer’s and cancer .

Methods of Application or Experimental Procedures

The compound is used as a key component in the synthesis of these inhibitors. Its specific structure and functional groups enable it to interact effectively with the target enzyme, NAD+H (NADH), thereby modulating its activity non-competitively .

Results or Outcomes

The non-competitive inhibition of ABAD by these inhibitors highlights their potential therapeutic relevance in the treatment and prevention of diseases such as Alzheimer’s and cancer .

Synthesis of Dihydropyrimidine (DHPM) Core Compounds

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

Compounds possessing a dihydropyrimidine (DHPM) core attract the interest of researchers, either due to their wide spectrum bioactivities or from a synthesis point of view .

Methods of Application or Experimental Procedures

The compound “5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine” could potentially be used in the synthesis of DHPM core compounds .

Results or Outcomes

The DHPM core compounds have a wide spectrum of bioactivities, making them of interest for various research and development endeavors .

Synthesis of Adamantanes and Diamondoids

Summary of the Application

The compound “5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine” could potentially be used in the synthesis of adamantanes and diamondoids . These derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

Methods of Application or Experimental Procedures

The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Results or Outcomes

The wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Synthesis of Borinic Acid Derivatives

Summary of the Application

The compound “5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine” could potentially be used in the synthesis of borinic acid derivatives . Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

Methods of Application or Experimental Procedures

The main strategies to build up borinic acids rely either on the addition of the compound "5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine" .

Results or Outcomes

The application of the compound in drug development signifies a crucial advancement in creating therapeutics for various debilitating conditions .

属性

IUPAC Name |

5-(2-bromophenyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRHBUWCLZAXAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NN2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50386321 | |

| Record name | 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine | |

CAS RN |

59301-25-6 | |

| Record name | 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-3-[(2,5-dimethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1334801.png)

![2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid](/img/structure/B1334809.png)

![3-Nitro-5-[(3-phenylpropyl)thio]aniline](/img/structure/B1334811.png)

![(4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine](/img/structure/B1334832.png)